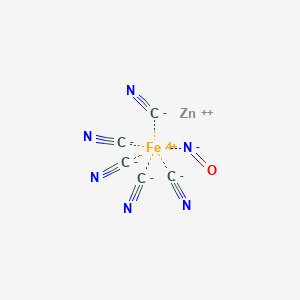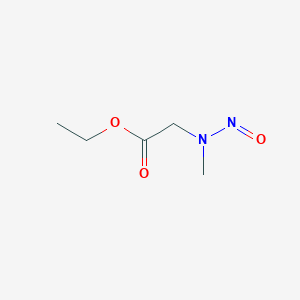
4-氯-2-丁炔酸
描述
2-Butynoic acid, also known as Tetrolic acid, is a short-chain unsaturated carboxylic acid . It is used as an intermediate in organic synthesis and pharmaceuticals . It is used as a synthon in various reactions, including the cycloalkylation of phenols to flavones and chromones .
Synthesis Analysis
The synthesis of 2-Butynoic acid involves the treatment of propyne with a strong base to form an acetylide, followed by carbon dioxide . Strong bases such as n-BuLi and NaNH2 can be used .Molecular Structure Analysis
The molecular formula of 2-Butynoic acid is C4H4O2 . The average mass is 118.518 Da and the monoisotopic mass is 117.982155 Da .Chemical Reactions Analysis
2-Butynoic acid is employed as a synthon in a variety of reactions, including cycloacylation of phenols to flavones and chromones, and cyclization to γ-butyrolactones . It is also used in the synthesis of Z-trisubstituted olefins via γ-alkylation .Physical And Chemical Properties Analysis
2-Butynoic acid has a density of 1.4±0.1 g/cm3 . Its boiling point is 263.5±23.0 °C at 760 mmHg . The vapour pressure is 0.0±1.1 mmHg at 25°C . The enthalpy of vaporization is 55.2±6.0 kJ/mol . The flash point is 113.2±22.6 °C . The index of refraction is 1.508 .科学研究应用
Pharmaceutical Research
4-Chlorobut-2-ynoic acid is utilized in the synthesis of various pharmaceutical compounds. Its reactivity due to the acetylenic bond and chloro group makes it a valuable intermediate in the creation of active pharmaceutical ingredients (APIs). It can be used to develop co-crystals with other pharmaceutical substances to enhance their solubility and stability .
Agricultural Chemistry
In agriculture, this compound could be explored for the synthesis of herbicides or pesticides. Its structural reactivity allows for the creation of derivatives that may act as growth inhibitors for weeds or pests .
Material Science
The compound’s potential in material science lies in its ability to form polymers or co-polymers, which can be used in creating new materials with specific mechanical and chemical properties. It could also be used in the modification of surfaces or as a building block for nanomaterials .
Chemical Synthesis
4-Chlorobut-2-ynoic acid serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including coupling and addition reactions, to form complex organic molecules. This is particularly useful in the development of sustainable solvents and catalysts .
Biochemistry
In biochemistry, this compound’s derivatives could be investigated for their interactions with biological molecules. It may serve as a precursor or an inhibitor in enzymatic reactions, impacting metabolic pathways or signaling processes .
Environmental Science
The environmental applications of 4-chlorobut-2-ynoic acid could include its use in the degradation of pollutants. Its chemical structure could be tailored to react with specific contaminants, aiding in bioremediation processes .
安全和危害
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It has specific target organ toxicity (single exposure) with target organs being the respiratory system .
属性
IUPAC Name |
4-chlorobut-2-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClO2/c5-3-1-2-4(6)7/h3H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIXWJHXUZIGJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20157803 | |
| Record name | Chlorotetrolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20157803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butynoic acid, 4-chloro- | |
CAS RN |
13280-03-0 | |
| Record name | Chlorotetrolic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013280030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorotetrolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20157803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chlorobut-2-ynoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![5-Phenyl-3H-[1,2,3]triazole-4-carbonitrile](/img/structure/B81186.png)






![3-[(6-Methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-4-methylhexan-1-ol](/img/structure/B81197.png)

